5-BROMO-3,4-DIMETHYLISOXAZOLE

Description

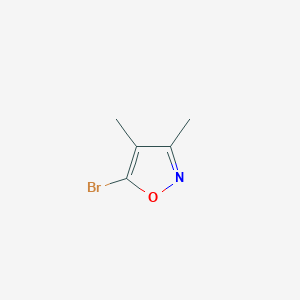

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPLFXCNDHUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89322-53-2 | |

| Record name | 5-bromo-3,4-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of Brominated Dimethylisoxazole Transformations

Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The synthesis of the core 3,4-dimethylisoxazole structure, the precursor to the brominated compound, is typically achieved through two primary mechanistic pathways: the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides.

The most common route involves the reaction of 3-methyl-2,4-pentanedione (B1204033) with hydroxylamine. The mechanism proceeds through a series of nucleophilic attack, cyclization, and dehydration steps. vaia.com Initially, the hydroxylamine acts as a nucleophile, attacking one of the carbonyl carbons of the dione (B5365651) to form a hemiaminal, which quickly dehydrates to an oxime intermediate. Subsequent intramolecular cyclization occurs as the oxime's oxygen attacks the remaining carbonyl carbon. The final step is a dehydration of the resulting cyclic hemiaminal, which eliminates a water molecule to form the aromatic 3,5-dimethylisoxazole (B1293586) ring. vaia.com A similar principle applies to the synthesis of the 3,4-dimethyl isomer from the appropriate diketone precursor.

A more versatile, though often more complex, method is the [3+2] cycloaddition reaction. researchgate.netresearchgate.net In this approach, a nitrile oxide, generated in situ from an oxime, reacts with an alkyne. For the synthesis of a 3,4-disubstituted isoxazole, the reaction would involve an appropriately substituted nitrile oxide and a monosubstituted alkyne. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, with theoretical studies, such as Density Functional Theory (DFT) calculations, helping to predict the favored regioisomer. mdpi.comnih.gov For instance, DFT studies on the 1,3-dipolar cycloaddition between arylnitriloxides and N-propargylquinazolin-4(3H)-one showed that the formation of the 3,5-disubstituted isoxazole product was kinetically favored over the 3,4-disubstituted isomer, with calculated activation energies determining the reaction pathway. mdpi.com

Detailed Studies of Bromine Functionalization Pathways

The bromine atom at the 5-position of the 3,4-dimethylisoxazole ring is a versatile functional handle, enabling a variety of transformations including cross-coupling reactions, substitutions, and ring expansions. The reactivity is influenced by the electron-rich nature of the isoxazole ring, which is enhanced by the two methyl substituents.

Brominated isoxazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. acs.org These reactions provide a powerful method for introducing aryl or heteroaryl substituents onto the isoxazole core.

The generally accepted mechanism for the Suzuki-Miyaura coupling of a bromoisoxazole (Ar-Br) with a boronic acid (Ar'-B(OH)₂) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoisoxazole, breaking the C-Br bond and forming a Pd(II) intermediate, [Ar-Pd(II)-Br].

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) species, [Ar-Pd(II)-Ar'].

Reductive Elimination: This final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. beilstein-journals.org

In a study involving the coupling of 4-bromo-3,5-dimethylisoxazole (B80238) with 5-indolylboronic acid, the reaction yielded the desired product, although in lower yields compared to other aryl halides. clockss.org This was attributed to steric hindrance from the two methyl groups adjacent to the bromine atom, which likely slows down the initial oxidative addition step. clockss.org Optimization studies on similar systems have explored various ligands, temperatures, and catalyst loadings to improve yields and turnover numbers. nih.gov

| Reaction Type | Reactants | Catalyst System | Key Mechanistic Step | Finding | Reference |

| Suzuki-Miyaura | 4-bromo-3,5-dimethylisoxazole + 5-indolylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Oxidative Addition | Lower yields suggest steric hindrance from adjacent methyl groups. | clockss.org |

| Suzuki-Miyaura | 3-bromoquinoline + 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Palladacycle Precatalyst + Ligand (e.g., Xantphos) | Reductive Elimination | System successfully optimized via automated feedback for improved yield and turnover number. | nih.gov |

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome determined by the substituents present.

Electrophilic Substitution: The bromination of 3,4-dimethylisoxazole to form 5-bromo-3,4-dimethylisoxazole is itself an electrophilic aromatic substitution. The methyl groups at the 3- and 4-positions are electron-donating, increasing the electron density of the ring and activating it towards electrophiles. nih.gov Kinetic studies on the bromination of the parent isoxazole ring in an aqueous medium show the reaction follows second-order kinetics and is governed by inductive and resonance effects. isasbharat.in Electrophilic attack is generally favored at the 4-position in unsubstituted isoxazole. reddit.com However, with the 3- and 4-positions occupied by methyl groups, the electrophile is directed to the available 5-position. A similar directing effect is observed in the sulfochlorination of 3,5-dimethylisoxazole, where the two methyl groups direct the electrophilic attack to the 4-position. nih.gov

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by a nucleophile. The initial oxidative addition step in palladium-catalyzed cross-coupling reactions is a formal example of a nucleophilic attack by the palladium catalyst on the carbon bearing the bromine. Direct nucleophilic aromatic substitution (SNAr) can also occur, particularly with strong nucleophiles. The mechanism involves the addition of the nucleophile to the carbon-bearing bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is influenced by the electron-withdrawing nature of the isoxazole ring. Finally, the bromide ion is eliminated, restoring the aromaticity of the ring.

Brominated isoxazoles can serve as precursors for larger heterocyclic structures through ring expansion reactions. A notable example involves the reaction of 4-bromo-3,5-dimethylisoxazole with a rhodium carbenoid, generated from a diazo compound, to form a 4H-1,3-oxazine. nih.gov The proposed mechanism involves the initial attack of the isoxazole nitrogen atom on the rhodium carbenoid, followed by cleavage of the weak N-O bond of the isoxazole ring. This triggers a cascade of rearrangements, leading to the expulsion of the rhodium catalyst and the formation of the expanded six-membered oxazine (B8389632) ring. This reaction is highly efficient, providing the functionalized oxazine product in high yield. nih.gov

| Starting Material | Reagent | Catalyst | Product | Reaction Type | Reference |

| 4-bromo-3,5-dimethylisoxazole | Methyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ | Methyl 5-bromo-4,6-dimethyl-2-phenyl-2H-1,3-oxazine-2-carboxylate | Rhodium Carbenoid Ring Expansion | nih.gov |

Kinetic and Thermodynamic Parameters of Key Reactions involving Brominated Isoxazoles

Quantitative kinetic and thermodynamic data provide deep insight into the feasibility and mechanism of a reaction. While specific data for this compound is scarce, studies on analogous systems offer valuable information.

Table 1: Kinetic and Thermodynamic Data for the Bromination of Isoxazole in Aqueous Medium at pH 4.7 Data extracted from a study on the parent isoxazole ring system.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 288 | 15.68 | 49.3 | 46.8 | -49.6 |

| 293 | 23.33 | 49.3 | 46.8 | -49.6 |

| 298 | 34.17 | 49.3 | 46.8 | -49.6 |

| 303 | 49.50 | 49.3 | 46.8 | -49.6 |

| 308 | 70.00 | 49.3 | 46.8 | -49.6 |

Source: Journal of ISAS, 2024. isasbharat.in

Furthermore, theoretical DFT calculations have been used to investigate the energetics of isoxazole ring formation. For a 1,3-dipolar cycloaddition reaction, the activation energies for the two possible regioisomeric pathways were calculated. The results indicated that the reaction is under kinetic control, with the pathway having the lower activation energy barrier being the favored one. mdpi.com

Table 2: Calculated Energetic Parameters for a 1,3-Dipolar Cycloaddition Forming an Isoxazole Ring Data from a DFT study at the B3LYP/6-31G(d) level.

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Mechanistic Control |

|---|---|---|---|

| Pathway 1 (forms 3,5-disubstituted product) | 12.59 | -81.15 | Kinetic |

| Pathway 2 (forms 3,4-disubstituted product) | 14.65 | -77.32 | - |

Source: Molecules, 2023. mdpi.com

These studies highlight how a combination of experimental kinetics and theoretical calculations can elucidate the mechanisms and predict the outcomes of reactions involving the isoxazole core.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of "5-BROMO-3,4-DIMETHYLISOXAZOLE". The chemical shifts (δ) of the signals in the NMR spectra are indicative of the electronic environment of the protons and carbons, respectively.

For the related compound 4-Bromo-3,5-dimethylisoxazole (B80238), the two methyl groups are observed as distinct signals in the ¹H NMR spectrum. chemicalbook.com The chemical shifts for the methyl groups in "this compound" are expected to be in a similar region, with slight variations due to the different substitution pattern on the isoxazole (B147169) ring.

In ¹³C NMR, the carbons of the isoxazole ring and the methyl groups will exhibit characteristic chemical shifts. The carbon atom attached to the bromine (C5) is expected to be significantly shifted due to the deshielding effect of the halogen. The chemical shifts of the methyl carbons and the other ring carbons provide further confirmation of the compound's structure. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-CH₃ | ~2.0-2.5 | ~10-15 |

| 4-CH₃ | ~1.8-2.3 | ~7-12 |

| C3 | - | ~160-165 |

| C4 | - | ~110-115 |

| C5 | - | ~145-150 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be minimal in "this compound" due to the absence of adjacent protons. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the signals of the 3-CH₃ and 4-CH₃ protons and their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. This is particularly useful for confirming the positions of the methyl groups and the bromine atom on the isoxazole ring. For instance, correlations would be expected between the protons of the 3-methyl group and the C3 and C4 carbons, and between the protons of the 4-methyl group and the C3, C4, and C5 carbons. The detailed analysis of these correlations is crucial for the unambiguous structural assignment of "this compound". nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound", high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₅H₆BrNO. rsc.org The presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For "this compound", the FT-IR spectrum would be expected to show:

C-H stretching vibrations from the methyl groups in the region of 2900-3000 cm⁻¹.

C=N and C=C stretching vibrations of the isoxazole ring, typically observed in the 1500-1650 cm⁻¹ region.

C-N and N-O stretching vibrations within the 1300-1450 cm⁻¹ and 900-1000 cm⁻¹ ranges, respectively.

The C-Br stretching vibration, which is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

FT-Raman spectroscopy can provide complementary information, particularly for the non-polar bonds, and can be useful in identifying the skeletal vibrations of the isoxazole ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (methyl) | Stretching | 2900-3000 |

| C=N (isoxazole) | Stretching | 1600-1650 |

| C=C (isoxazole) | Stretching | 1500-1550 |

| C-N (isoxazole) | Stretching | 1300-1450 |

| N-O (isoxazole) | Stretching | 900-1000 |

| C-Br | Stretching | 500-700 |

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC, Flash Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of "this compound".

Flash Column Chromatography: This is a common preparative technique used for the purification of the compound after its synthesis. By selecting an appropriate solvent system, "this compound" can be separated from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful analytical techniques for determining the purity of the final product. A sharp, single peak in the chromatogram indicates a high degree of purity. tcichemicals.comthermofisher.com By using a calibrated standard, HPLC or UPLC can also be used for quantitative analysis. The choice of column (e.g., C18) and mobile phase is critical for achieving good separation.

Theoretical and Computational Chemistry Studies of Brominated Dimethylisoxazoles

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. This approach allows for the detailed analysis of a compound's properties, from its three-dimensional shape to its chemical reactivity. However, the application of these powerful techniques to 5-BROMO-3,4-DIMETHYLISOXAZOLE has not been documented in the accessible scientific literature, preventing a detailed discussion based on specific research findings.

In the absence of specific data for this compound, a general description of the insights that could be gained from each proposed area of study is provided below.

Optimized Molecular Geometries and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to find the optimized molecular geometry of this compound, identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would further explore different spatial arrangements of the atoms, particularly concerning the rotation of the methyl groups, to identify the global and local energy minima on the potential energy surface. This information is fundamental to understanding how the molecule interacts with its environment.

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating these spectra, computational analysis can aid in the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to particular bonds or functional groups within the this compound structure. This serves as a powerful tool for structural confirmation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. The electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring, as well as the bromine atom, would be expected to be regions of negative potential, while the hydrogen atoms of the methyl groups would exhibit positive potential.

Fukui Function Analysis for Local Reactivity Predictions

Fukui functions are used within DFT to identify the most reactive sites within a molecule. By analyzing how the electron density changes upon the addition or removal of an electron, this method can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would provide a quantitative measure of the reactivity of each atom, offering more refined predictions than MEP maps alone and guiding synthetic chemistry applications.

While the framework for a thorough theoretical and computational investigation of this compound is well-established, the specific data required to populate such a study are not currently available in the public scientific domain. The execution of dedicated DFT calculations is necessary to generate the detailed findings and data tables needed to fully characterize this compound's molecular and electronic properties. Such research would be a valuable contribution to the field of heterocyclic chemistry.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its preferred shapes and flexibility. For a compound like this compound, MD simulations can elucidate how it behaves in different environments, such as in solution or when interacting with a biological receptor.

MD simulations are particularly valuable in drug discovery for understanding protein-ligand interactions. mdpi.com A simulation can track the stability of a ligand within a protein's active site, providing detailed information about the binding modes and the specific interactions that hold the complex together. acs.orgresearchgate.net For instance, a simulation could reveal key hydrogen bonds or hydrophobic interactions between this compound and amino acid residues of a target protein. mdpi.com Parameters such as Root Mean Square Deviation (RMSD) are calculated from the simulation trajectory to assess the stability of the protein-ligand complex, while Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the molecule and the protein. nih.gov Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, can be performed on snapshots from MD trajectories to estimate the affinity of the ligand for its target. acs.org These insights are crucial for optimizing the structure of a lead compound to enhance its binding and potential therapeutic effect.

Below is an illustrative table of data that could be generated from an MD simulation of this compound bound to a hypothetical protein target.

Table 1: Illustrative Molecular Dynamics Simulation Data for a this compound-Protein Complex

| Parameter | Value | Significance |

|---|---|---|

| Average RMSD of Ligand | 1.5 Å | Indicates the ligand remains stable in the binding pocket. |

| Average RMSF of Binding Site Residues | 1.2 Å | Shows minor flexibility in the active site upon ligand binding. |

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Suggests a strong and favorable binding affinity. |

Quantum Chemical Studies on Reactivity, Stability, and Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. acu.edu.in These methods are used to calculate various molecular properties that govern a compound's stability and chemical behavior. For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

These calculations also help predict sites of electrophilic and nucleophilic attack, which is fundamental to understanding reaction mechanisms. acs.org Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can quantify the molecule's reactivity. For example, the distribution of electron density and the electrostatic potential map can reveal which atoms are electron-rich (prone to electrophilic attack) and which are electron-poor (prone to nucleophilic attack). This information is crucial for predicting how this compound might be metabolized or how it could participate in chemical reactions. nih.govmdpi.com Furthermore, computational studies can model entire reaction pathways, calculating the energy barriers of transition states to determine the most likely mechanism for a given transformation, such as a substitution or ring-opening reaction. acs.orgresearchgate.net

The following table presents hypothetical quantum chemical data for this compound, illustrating the types of parameters obtained from DFT calculations.

Table 2: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high kinetic stability. |

| Electrophilicity Index (ω) | 1.6 eV | Measures the propensity to accept electrons. |

Cheminformatics Applications in Library Design and Property Prediction

Cheminformatics applies computational methods to solve chemical problems, playing a vital role in modern drug discovery. A key application is the design and screening of virtual compound libraries. nih.gov Starting with a core scaffold like 3,4-dimethylisoxazole, cheminformatics tools can enumerate vast virtual libraries by adding various substituents at different positions (e.g., the bromine at position 5). These large libraries, which can contain millions of virtual compounds, are then screened in silico against a biological target to identify promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Another powerful cheminformatics tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By calculating various molecular descriptors (e.g., physicochemical properties, steric and electronic parameters), a predictive model can be built. mdpi.com For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models based on the three-dimensional shapes and electronic properties of the molecules. mdpi.comtandfonline.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity, providing a clear guide for designing more potent compounds. mdpi.comnih.gov

An illustrative QSAR dataset for a hypothetical series of 5-substituted-3,4-dimethylisoxazoles is shown below.

Table 3: Illustrative Data for a QSAR Model of Isoxazole Derivatives

| Compound (Substituent at C5) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| -Br | 2.1 | 190.0 | 30.1 | 6.5 |

| -Cl | 1.8 | 145.6 | 30.1 | 6.2 |

| -F | 1.3 | 129.1 | 30.1 | 5.9 |

Structure Activity Relationship Sar Studies of Isoxazole Containing Compounds As Bioactive Ligands

General Design Principles for Isoxazole-Based Bioactive Molecules

The design of bioactive molecules centered around an isoxazole (B147169) core is guided by several key principles aimed at optimizing their pharmacological profiles. The isoxazole ring itself is an aromatic heterocycle that can act as a bioisostere for other chemical groups, enhancing properties such as metabolic stability and cell permeability. mdpi.com Modifications to the isoxazole structure are pivotal for developing novel treatments with improved potency and reduced toxicity. dundee.ac.uk

A primary consideration is the substitution pattern on the isoxazole ring, as the placement of different functional groups can drastically alter the molecule's interaction with its target. nih.govnih.gov For instance, the inclusion of hydrogen bond donors and acceptors, as well as hydrophobic moieties, at specific positions can be tailored to fit the binding pocket of a target protein. nih.gov The weak nitrogen-oxygen bond within the isoxazole ring also presents a potential site for metabolic cleavage, a factor that must be considered during the design phase to ensure adequate in vivo stability. semanticscholar.org

Furthermore, the isoxazole scaffold can serve as a central hub for linking different pharmacophoric elements. This allows for the creation of molecules that can simultaneously engage with multiple binding sites or even multiple protein targets. The versatility of isoxazole chemistry enables the synthesis of a diverse array of derivatives, facilitating the exploration of a broad chemical space to identify compounds with the desired biological activity. semanticscholar.org

Role of the Bromine Substituent and other Peripheral Modifications in Modulating Biological Activity

Peripheral modifications, including the introduction of halogen atoms like bromine, play a crucial role in fine-tuning the biological activity of isoxazole-based compounds. A bromine substituent can influence a molecule's properties in several ways, including its size, lipophilicity, and ability to form halogen bonds.

In the context of antibacterial isoxazole derivatives, the presence of a bromine group on a phenyl ring attached to the isoxazole core has been shown to enhance activity. dundee.ac.uk More generally, halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can contribute significantly to the binding affinity of a ligand for its protein target. mdpi.com The substitution of a chloro group with a bromo group in certain bioactive compounds has been observed to either maintain or in some cases enhance activity, suggesting that the larger and more polarizable bromine atom can form favorable interactions within the binding pocket. nih.gov

SAR in Bromodomain (BET) Inhibitors Featuring Isoxazole Scaffolds

The isoxazole scaffold has emerged as a key pharmacophore in the design of inhibitors targeting the BET family of bromodomains, which are crucial regulators of gene transcription and are implicated in cancer and inflammatory diseases. nih.gov The following subsections will explore the detailed SAR of these isoxazole-containing BET inhibitors.

A fundamental principle in the design of isoxazole-based BET inhibitors is the ability of the isoxazole ring to mimic the acetylated lysine (B10760008) (KAc) residue that is the natural ligand for bromodomains. researchgate.netnih.govacs.org The nitrogen and oxygen atoms of the isoxazole ring are positioned in such a way that they can replicate the key hydrogen bonding interactions formed by the acetyl group of KAc with the bromodomain binding pocket. nih.govresearchgate.net

Specifically, the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, interacting with a conserved asparagine residue within the KAc binding site. nih.gov This interaction is critical for anchoring the inhibitor within the active site and is a hallmark of many potent BET inhibitors. nih.govnih.gov The 3,5-dimethylisoxazole (B1293586) moiety, in particular, has been extensively validated as an effective KAc bioisostere. researchgate.netnih.govacs.org The methyl groups of this scaffold can occupy hydrophobic regions of the binding pocket, further enhancing binding affinity. researchgate.net

The ability of the isoxazole ring to serve as a KAc mimic provides a robust starting point for the design of novel BET inhibitors. By incorporating this motif into larger molecular scaffolds, researchers can develop compounds that effectively compete with the natural ligand, thereby disrupting the function of BET proteins. nih.govresearchgate.net

For instance, in a series of 3,5-dimethylisoxazole derivatives, the addition of a phenyl group at the 4-position of the isoxazole ring was found to occupy a hydrophobic shelf in the BRD4 binding pocket, known as the WPF shelf, leading to increased affinity. acs.org Further exploration of substituents on this phenyl ring revealed that para-substitution is generally preferred over meta-substitution, and fluorophenyl groups are better tolerated than chlorophenyl groups. acs.org

The nature of the linker connecting the isoxazole core to other parts of the molecule also plays a role. For example, the presence of an amide group in the linker can introduce additional hydrogen bonding opportunities with the bromodomain. nih.gov The stereochemistry of substituents can also be a factor, although in some cases, the configuration at a stereogenic center may not significantly impact affinity if the substituent is solvent-exposed. acs.org

Selectivity among different bromodomain families is a key challenge in the development of BET inhibitors. Differential substitution of the isoxazole core can lead to derivatives that exhibit selectivity for certain bromodomains over others. nih.gov For example, some isoxazole-containing amino acids have shown selectivity for BRD4(1) over BRD9, or for BAZ2A and BRD9. nih.gov This selectivity is achieved by exploiting subtle differences in the amino acid residues lining the binding pockets of different bromodomains.

The following table summarizes the structure-activity relationships for a series of 4-substituted 3,5-dimethylisoxazole derivatives targeting the BRD4(1) bromodomain.

| Compound | R Group | BRD4(1) IC50 (µM) |

| 1 | Phenyl | 0.64 |

| 2 | 4-Fluorophenyl | 0.81 |

| 3 | 3-Fluorophenyl | 1.1 |

| 4 | 4-Chlorophenyl | 1.9 |

| 5 | 3-Chlorophenyl | 4.3 |

Data derived from studies on 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. acs.org

Molecular docking and protein-ligand interaction analysis are indispensable tools for understanding the binding modes of isoxazole-based BET inhibitors and for guiding the rational design of new compounds. nih.govnih.gov These computational methods provide insights into the specific interactions between the inhibitor and the amino acid residues of the bromodomain binding pocket. nih.gov

Docking studies have consistently shown that the 3,5-dimethylisoxazole moiety of inhibitors binds within the KAc pocket of BRD4. nih.gov The isoxazole nitrogen forms a crucial hydrogen bond with the conserved Asn140 residue. nih.gov The phenyl group at the 4-position of the isoxazole extends into the hydrophobic WPF shelf, which is formed by Trp81, Pro82, and Phe83. nih.gov

These models also help to rationalize the observed SAR. For example, docking studies can predict how different substituents on the phenyl ring will interact with the WPF shelf, explaining why certain substitutions lead to higher affinity. acs.org Furthermore, computational analysis can reveal the importance of water-mediated hydrogen bonds in ligand binding. In some cases, a hydroxyl group on the inhibitor can form a hydrogen bond with a conserved water molecule in the binding pocket, which in turn interacts with the protein, thereby enhancing binding affinity. acs.org

By visualizing the binding poses of inhibitors, researchers can identify opportunities for further optimization. For instance, if a part of the molecule is exposed to the solvent, it may be a suitable point for attaching a linker to create a bivalent inhibitor or for adding a solubilizing group. researchgate.net

The rational design of both monovalent and bivalent bromodomain ligands has been a successful strategy for developing highly potent BET inhibitors. Monovalent inhibitors are designed to bind to a single bromodomain, while bivalent inhibitors are engineered to simultaneously engage both tandem bromodomains (BD1 and BD2) of a BET protein. researchgate.netnih.gov

The design of potent monovalent inhibitors often involves a structure-guided optimization of a lead compound. acs.org X-ray crystal structures of inhibitors bound to the bromodomain provide detailed information about the key interactions required for high affinity, which can then be exploited to design new analogs with improved properties. acs.org

For example, a series of bivalent inhibitors was designed based on a monovalent 3,5-dimethylisoxazole derivative. researchgate.net Molecular docking suggested that a specific position on the monovalent inhibitor was solvent-exposed and suitable for linker attachment. researchgate.net By connecting two of these monomers with linkers of varying lengths, a bivalent inhibitor was identified that showed significantly enhanced anti-proliferative activity compared to its monovalent counterpart. researchgate.net This approach highlights the power of rational design in creating highly efficacious bromodomain inhibitors.

SAR in Other Biological Activity Classes (e.g., Antimicrobial, Anti-inflammatory)

The structure-activity relationship (SAR) of isoxazole derivatives is a critical area of research for the development of new therapeutic agents with antimicrobial and anti-inflammatory properties. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the isoxazole ring. While direct studies on 5-bromo-3,4-dimethylisoxazole are limited, the analysis of related isoxazole analogs provides valuable insights into the potential role of its specific structural features.

Antimicrobial Activity:

The isoxazole scaffold is a core component of various antibacterial drugs, including sulfamethoxazole. The antimicrobial potential of isoxazole derivatives is often attributed to their ability to mimic natural substrates and interact with microbial enzymes.

The introduction of a bromine atom at the 5-position of the isoxazole ring is generally associated with an enhancement of antimicrobial activity. Halogen atoms, particularly bromine, can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. Furthermore, the bromo group can act as a key interaction point with the target enzyme or receptor within the microorganism. Studies on various heterocyclic compounds have shown that brominated derivatives often exhibit potent antibacterial and antifungal effects. For instance, the presence of a bromine group on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity.

The 3,4-dimethyl substitution on the isoxazole ring also plays a role in modulating the antimicrobial profile. The methyl groups can influence the compound's steric and electronic properties, which in turn affects its binding affinity to biological targets. The position of these methyl groups is crucial; in the case of 3,4-dimethylisoxazole derivatives, these substitutions can contribute to a more favorable interaction with the active site of microbial enzymes.

A hypothetical SAR study for antimicrobial activity of this compound against various bacterial strains might yield results as depicted in the interactive table below. The data is extrapolated from general knowledge of isoxazole derivatives.

| Compound | Substitution Pattern | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |

| This compound | 5-bromo, 3,4-dimethyl | 16 | 8 | 32 |

| 3,4-dimethylisoxazole | 3,4-dimethyl | 64 | 32 | 128 |

| 5-bromoisoxazole | 5-bromo | 32 | 16 | 64 |

| Isoxazole | Unsubstituted | >256 | >256 | >256 |

Anti-inflammatory Activity:

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors. The anti-inflammatory action is closely linked to the substitution pattern on the isoxazole core.

The bromo substituent at the 5-position can contribute to the anti-inflammatory activity by enhancing the binding affinity of the molecule to cyclooxygenase (COX) enzymes. The electron-withdrawing nature of the bromine atom can influence the electronic distribution of the isoxazole ring, potentially leading to stronger interactions with the active site of COX-2.

The 3,4-dimethyl groups are also significant for anti-inflammatory activity. These groups can provide the necessary steric bulk to orient the molecule correctly within the COX enzyme's active site, leading to potent and selective inhibition. The presence of a methyl group at the 3-position of the isoxazole ring is a common feature in many COX-2 inhibitors.

The potential anti-inflammatory activity of this compound, based on the activities of related compounds, is summarized in the interactive data table below. This data is illustrative and based on general SAR principles for this class of compounds.

| Compound | Substitution Pattern | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 5-bromo, 3,4-dimethyl | 15 | 0.5 | 30 |

| 3,4-dimethylisoxazole | 3,4-dimethyl | 25 | 1.2 | 20.8 |

| 5-bromoisoxazole | 5-bromo | 20 | 0.8 | 25 |

| Celecoxib (Reference) | - | 10 | 0.05 | 200 |

In Silico ADME Prediction for Lead Optimization and Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an indispensable tool in modern drug discovery for optimizing lead compounds and prioritizing candidates for further development. For a novel compound like this compound, computational models can provide early insights into its potential pharmacokinetic profile.

Key ADME Parameters and Their Prediction for this compound:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability are predicted. The presence of the bromo and dimethyl groups will influence the lipophilicity (LogP) of the compound. A moderate LogP value is generally desirable for good oral absorption.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. High PPB can limit the free fraction of the drug available for therapeutic action. The structural features of this compound would be analyzed by models to predict its distribution characteristics.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. The isoxazole ring and the methyl groups could be potential sites for metabolic reactions such as oxidation. Predicting metabolic stability is key to determining the compound's half-life.

Excretion: The likely route of excretion (renal or hepatic) can be estimated based on the physicochemical properties of the compound.

Lead Optimization and Compound Prioritization:

The predicted ADME profile of this compound would be used to guide its optimization. For example, if poor oral absorption is predicted, medicinal chemists could modify the structure to improve its solubility or permeability. If rapid metabolism is predicted, the metabolically labile sites could be blocked.

By comparing the in silico ADME profile of this compound with a library of other designed analogs, researchers can prioritize compounds with the most promising combination of desired biological activity and favorable pharmacokinetic properties for synthesis and further experimental testing.

An illustrative in silico ADME prediction for this compound and related analogs is presented in the interactive data table below. These values are hypothetical and serve to demonstrate the utility of such predictions.

| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 204.04 | 2.1 | 0 | 2 | 85 |

| 3,4-dimethylisoxazole | 97.12 | 0.9 | 0 | 2 | 90 |

| 5-bromoisoxazole | 163.95 | 1.5 | 0 | 2 | 88 |

Disclaimer: The information presented in this article, particularly the data in the tables, is based on scientific extrapolation from related compounds and general principles of structure-activity relationships for isoxazole derivatives. There is limited direct research available for the specific compound "this compound". Therefore, the presented findings should be considered illustrative and require experimental validation.

Research Applications of 5 Bromo 3,4 Dimethylisoxazole and Its Derivatives As Chemical Probes and Intermediates

Pharmaceutical Research and Early Drug Discovery (as Synthetic Intermediates and Scaffolds)

The isoxazole (B147169) ring is a privileged structure in medicinal chemistry, capable of serving multiple roles, including as a bioisostere, a spacer, and a key component of pharmacologically active molecules. Its derivatives, including 5-bromo-3,4-dimethylisoxazole, are instrumental in the synthesis of novel therapeutic agents targeting a wide array of clinical disorders, such as neurological conditions, immune diseases, and cancer.

Bromodomain Inhibitors:

The 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc), a key recognition motif for bromodomains. nih.govacs.orgacs.org Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.gov The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are considered important therapeutic targets in cancer. nih.gov

Derivatives of 3,5-dimethylisoxazole have been systematically optimized to develop potent inhibitors of the BET family of bromodomains. nih.govacs.org Structure-guided design has led to the development of compounds with high affinity for the KAc-binding pocket of bromodomains. nih.govacs.org For instance, X-ray crystallography has shown that the 3,5-dimethylisoxazole group can act as a KAc bioisostere, forming a critical hydrogen bond with a conserved asparagine residue within the binding pocket. acs.org The optimization of these isoxazole-based inhibitors has resulted in compounds with significant antiproliferative effects in cancer cell lines, such as acute myeloid leukemia. nih.govacs.org

| Compound Class | Target Enzyme | Key Findings |

| 3,5-dimethylisoxazole derivatives | Bromodomain and extra-terminal domain (BET) family | Act as acetyl-lysine mimetics, showing potent inhibition of BRD4. nih.govacs.orgnih.gov |

| Isoxazole-based compounds | Cholinesterases (AChE and BuChE) | Exhibit potential for the treatment of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com |

Cholinesterase Inhibitors:

Isoxazole derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The isoxazole scaffold can be incorporated into larger molecules to interact with the active sites of these enzymes, leading to their inhibition and potentially improving cognitive function in patients with neurodegenerative disorders.

Isoxazole derivatives have proven to be valuable tools in the study of receptor pharmacology. For example, isoxazoles provide conformational restriction in analogs of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which are ligands for glutamate (B1630785) receptors. grantome.com These compounds have been instrumental in defining the subtype specificity of this important neurotransmitter system. The rigid isoxazole ring helps to lock the molecule in a specific conformation, allowing for the probing of the structural requirements for receptor binding and activation.

The process of lead optimization in drug discovery aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound to generate a preclinical candidate. nuvisan.com Isoxazole scaffolds, including this compound, are frequently utilized in this phase due to their synthetic tractability and favorable physicochemical properties.

Structure-guided drug design, which relies on understanding the three-dimensional structure of the target protein, is a powerful approach in lead optimization. nih.gov X-ray crystal structures of isoxazole-based inhibitors bound to their target enzymes, such as bromodomains, have provided critical insights into the key interactions required for high-affinity binding. nih.gov This information allows medicinal chemists to rationally design modifications to the isoxazole scaffold to improve its drug-like properties.

Poor aqueous solubility is a common challenge in drug development that can limit the bioavailability of a potential therapeutic agent. nih.gov Prodrug strategies are often employed to overcome this issue, where a bioreversible derivative of the active drug is designed to improve its physicochemical properties. The isoxazole scaffold can be incorporated into prodrug design to enhance solubility and facilitate enzymatic hydrolysis to release the active drug in vivo. nih.govrsc.org For example, the water-soluble parecoxib (B1662503) is a prodrug of the anti-inflammatory drug valdecoxib, which contains an isoxazole ring. rsc.org

Agrochemical Research Applications (e.g., for Pest Control and Crop Protection)

The isoxazole ring is also a key structural feature in a number of agrochemicals. Research has shown that 3,4,5-trisubstituted isoxazoles can serve as a bioactive scaffold for the design of novel insecticides. nih.gov By modifying the substituents on the isoxazole ring, chemists can develop compounds with potent activity against specific agricultural pests, contributing to crop protection and improved agricultural yields.

Material Science Applications (e.g., in Polymers and Coatings)

The versatile chemical nature of isoxazole-based compounds also lends them to applications in material science. rsc.org While specific applications of this compound in polymers and coatings are not extensively documented, the isoxazole ring's electronic and structural properties make it a candidate for incorporation into novel materials. These heterocycles can be used as building blocks in the synthesis of polymers with specific thermal, optical, or electronic properties.

Utilization as Biological Probes and Chemical Tools in Mechanistic Biology

Derivatives of this compound, particularly those featuring the dimethylisoxazole core, have emerged as powerful chemical probes and tools for investigating fundamental biological processes, most notably in the field of epigenetics. nih.govacs.org The 3,5-dimethylisoxazole moiety, in particular, has been identified as a novel and effective bioisostere, or chemical mimic, of acetylated lysine (KAc). nih.govnih.gov This discovery has been pivotal, as KAc is a key post-translational modification on histone proteins that is "read" by specialized protein modules called bromodomains, which in turn regulate gene transcription. nih.gov By mimicking KAc, dimethylisoxazole derivatives can act as competitive inhibitors, binding to the KAc-binding pocket of bromodomains and blocking their interaction with histones. nih.govacs.org This inhibitory action makes them invaluable tools for dissecting the function of specific bromodomain-containing proteins.

One of the most significant applications of these isoxazole-based probes has been in the study of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4. nih.govnih.gov These proteins are critical regulators of gene expression, and their dysfunction is implicated in various diseases, especially cancer. acs.org Researchers have developed potent and selective inhibitors based on the 3,5-dimethylisoxazole scaffold to probe the roles of these proteins. nih.govacs.org For example, structure-guided optimization has led to compounds with high affinity for the first bromodomain of BRD4 [BRD4(1)]. nih.govnih.gov These chemical probes have been used in cellular assays to demonstrate that inhibition of BET proteins can lead to potent antiproliferative effects in cancer cell lines, such as those for acute myeloid leukemia (AML) and colorectal cancer. acs.orgnih.gov

The mechanism of action of these probes has been meticulously detailed through structural biology. X-ray crystallography has revealed the precise interactions between the dimethylisoxazole core and the amino acid residues within the bromodomain's KAc-binding pocket. nih.govnih.gov These studies confirm that the isoxazole's nitrogen and oxygen atoms form key hydrogen bonds that anchor the molecule in the active site, mimicking the binding of the natural acetyl-lysine substrate. nih.gov This detailed mechanistic understanding allows for the rational design of even more potent and selective probes to distinguish between the 61 different bromodomains in the human proteome. nih.govnih.gov

Beyond the well-studied BET family, isoxazole derivatives are being developed as selective inhibitors for other bromodomain-containing proteins, such as CREB-binding protein (CBP) and its homolog p300, which are also implicated in cancer. nih.gov The development of these selective chemical tools is crucial for elucidating the distinct biological functions of individual bromodomain families and validating them as therapeutic targets. nih.gov The findings from these mechanistic studies underscore the utility of dimethylisoxazole derivatives as sophisticated chemical tools to explore the complex regulatory networks of the human epigenome. nih.govnih.gov

Table 1: Research Findings on Dimethylisoxazole Derivatives as Biological Probes

| Derivative Class | Target Protein Family | Biological Application | Key Research Finding |

|---|---|---|---|

| 3,5-Dimethylisoxazoles | BET Bromodomains (BRD2, BRD4) | Cancer Biology | Demonstrate antiproliferative effects in acute myeloid leukemia and colorectal cancer cell lines. nih.govacs.org |

| 4-Phenyl-3,5-dimethylisoxazoles | BET Bromodomains, CREBBP | Epigenetic Regulation | Act as effective acetyl-lysine (KAc) mimetics, competitively inhibiting bromodomain function. nih.govnih.gov |

| 5-Imidazole-3-methylbenz[d]isoxazoles | CBP/p300 Bromodomains | Drug Discovery | Serve as novel, potent, and selective inhibitors for potential AML therapeutics. nih.gov |

Application as Analytical Chemistry Standards for Detection and Quantification

For a compound to be utilized as an analytical standard, it must possess well-characterized physical and chemical properties, including high purity, stability, and a precisely known chemical structure. Halogenated heterocyclic compounds like this compound can potentially serve in this capacity for the detection and quantification of related isoxazole-based molecules in various matrices.

The synthesis and purification of isoxazole derivatives are typically monitored and confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. derpharmachemica.com These methods confirm the identity and purity of the synthesized compound. For instance, commercial suppliers of related compounds, such as 4-Bromo-3,5-dimethylisoxazole (B80238), provide purity specifications (e.g., ≥96.0% by GC), which is a fundamental requirement for its use as a reference material. thermofisher.com

In a research or industrial setting, a well-characterized sample of this compound could be used to:

Develop and validate analytical methods: It can serve as a reference material to optimize separation conditions in chromatography (e.g., HPLC, GC) or to calibrate detection systems.

Quantify related compounds: In pharmacokinetic studies, a known concentration of the standard could be used to create a calibration curve to determine the concentration of an isoxazole-based drug or its metabolites in biological samples.

Serve as an internal standard: A structurally similar but distinct compound, like a brominated isoxazole, could be added in a known amount to a sample to correct for variations in sample preparation and instrument response during analysis.

While the principles of analytical chemistry support the potential use of this compound as a reference standard, specific documented applications of this particular compound for routine detection and quantification are not extensively reported in the available scientific literature. However, the established methods for synthesizing and characterizing halogenated isoxazoles provide the necessary foundation for its production as a high-purity standard for such analytical applications. acs.org

Table 2: Properties Relevant to Use as an Analytical Standard

| Property | Relevance | Example Data (for related compounds) |

|---|---|---|

| Chemical Formula | Defines the exact elemental composition. | C5H6BrNO (for 4-Bromo-3,5-dimethylisoxazole) thermofisher.com |

| Molecular Weight | Essential for preparing solutions of known concentration. | 177.00 g/mol (for 5-Amino-4-bromo-3-methylisoxazole) |

| Purity | Critical for accuracy in quantification. Assayed by GC, HPLC, or NMR. | ≥96.0% (Assay by GC for 4-Bromo-3,5-dimethylisoxazole) thermofisher.com |

| Spectroscopic Data | Unique spectral fingerprint (NMR, IR, MS) used for identification. | Characterization via FTIR, 1H NMR, 13C NMR, and mass spectroscopy is standard for novel isoxazoles. derpharmachemica.com |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Regioselective Synthetic Routes for Brominated Dimethylisoxazoles

The precise control over the arrangement of atoms within a molecule is paramount for its biological activity. Future research will focus on developing advanced synthetic methods for brominated dimethylisoxazoles that are both stereoselective (controlling the 3D spatial arrangement) and regioselective (controlling the specific position of chemical groups).

Key methodologies that are being explored include:

Transition Metal-Catalyzed Cycloadditions : These reactions are instrumental in forming the isoxazole (B147169) ring with high precision. rsc.orgnih.govresearchgate.net

Direct C-H Functionalization : This technique allows for the direct attachment of bromine atoms or other functional groups to the isoxazole core, avoiding the need for pre-functionalized starting materials. nih.gov

Lithiation and Halogenation : Sequential reactions involving lithiation can precisely direct where a bromine atom is placed on a heterocyclic ring. mdpi.com

The development of these routes is crucial for creating complex and highly active isoxazole derivatives while improving the efficiency of the synthesis. rsc.org The ability to selectively synthesize a specific isomer is vital, as different isomers can have vastly different biological effects.

Exploration of New Biological Targets and Therapeutic Areas for Isoxazole Derivatives

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery. rsc.org Their structural versatility allows them to interact with a wide array of biological targets. mdpi.com

Current research highlights their potential in numerous therapeutic areas:

Oncology : Isoxazole compounds are being investigated as inhibitors of key cancer-related targets like tubulin, epidermal growth factor receptor (EGFR-TK), and bromodomains (BRD4). researchgate.netdrugbank.comnih.govacs.orgnih.gov They have shown the ability to induce apoptosis and halt the cell cycle in cancer cells. drugbank.comelsevierpure.com

Inflammatory Diseases : Many isoxazole derivatives exhibit potent anti-inflammatory properties, potentially by inhibiting enzymes like cyclooxygenase (COX). nih.govnih.gov This makes them promising for treating conditions such as autoimmune disorders and neuro-inflammation. nih.govnih.gov

Infectious Diseases : The isoxazole core is found in various antibacterial, antifungal, antiviral, and antitubercular agents. mdpi.comresearchgate.netresearchgate.net Research is ongoing to develop new isoxazole-based drugs to combat the growing threat of antibiotic resistance. researchgate.net

Neurological Disorders : Emerging studies indicate that isoxazole derivatives may have neuroprotective effects, offering potential therapeutic avenues for diseases like Alzheimer's and Parkinson's disease. rsc.orgmdpi.comnih.gov

The table below summarizes some of the key biological targets and the corresponding therapeutic areas for isoxazole derivatives.

| Biological Target | Therapeutic Area | Research Findings |

| Tubulin | Cancer | Isoxazole derivatives can act as tubulin stabilizers, inducing mitotic arrest in cancer cells. nih.gov |

| EGFR-TK | Cancer | Specific isoxazoles show high inhibitory activity against EGFR-TK, a key target in many cancers. drugbank.com |

| Bromodomains (e.g., BRD4) | Cancer, Inflammation | The 3,5-dimethylisoxazole (B1293586) moiety is an effective mimic for acetylated lysine (B10760008), enabling potent inhibition of BET bromodomains. acs.orgresearchgate.net |

| Cyclooxygenase (COX) | Inflammation, Cancer | Certain derivatives show selective inhibition of COX-1, a promising strategy for cancer and neuro-inflammation. nih.gov |

| Various Bacterial Enzymes | Infectious Diseases | Isoxazole-containing drugs like Sulfamethoxazole are effective antibacterials. nih.gov The scaffold is used to develop new agents against resistant bacteria. researchgate.net |

Integration of Advanced Computational and Experimental Methods for Accelerated Drug Design and Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For isoxazole derivatives, these integrated approaches are crucial for rapidly identifying and optimizing new drug candidates.

Key methods being integrated include:

Molecular Docking : This computational technique predicts how a molecule, such as an isoxazole derivative, binds to a specific protein target. It helps in understanding the mechanism of action and in prioritizing compounds for synthesis. researchgate.netdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized derivatives.

Density Functional Theory (DFT) Calculations : DFT provides deep insights into the electronic properties and stability of molecules, aiding in the design of more effective compounds. researchgate.net

High-Throughput Screening (HTS) : Both virtual HTS (using computational power to screen large digital libraries) and experimental HTS are used to quickly test vast numbers of isoxazole compounds for activity against specific targets. nih.gov

This integrated workflow accelerates the traditional drug discovery pipeline, reducing the time and cost associated with bringing a new therapeutic to market. nih.gov

Development of Sustainable and Scalable Production Methodologies for Industrial Applications

As promising isoxazole derivatives move from the laboratory to potential commercialization, the development of sustainable and scalable manufacturing processes becomes critical. The focus is on "green chemistry" principles to minimize environmental impact and improve efficiency. nih.govijbpas.com

Emerging trends in this area include:

Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Aqueous Media Synthesis : Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Methods are being developed to synthesize isoxazoles efficiently in aqueous media, simplifying work-up and reducing waste. nih.gov

Catalyst Reusability : Developing catalytic systems, especially those that can be easily recovered and reused, is key to making industrial processes more economical and environmentally friendly. mdpi.com

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (a "one-pot" reaction) improves efficiency, saves resources, and reduces waste. ijbpas.commdpi.com

These methodologies are essential for the industrial production of isoxazoles for use as intermediates in the pharmaceutical and agrochemical industries. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.